2-Chlorounguinol

Anti-MRSA Depsidone Target Engagement

MRSA drug discovery programs require validated PBP2a reference standards with well-characterized target engagement for structure-based lead optimization. 2-Chlorounguinol addresses this need as the chlorinated depsidone with an experimentally confirmed X-ray structure and the highest binding-free energy against PBP2a (-6.7 kcal/mol) among its depsidone analogs. • Equipotent anti-MRSA activity (MIC 2 µg/mL) with superior PBP2a binding thermodynamics versus unguinol and nidulin • X-ray validated 3D structure for reliable molecular docking and MD simulations • Essential chlorinated member for halogen-series SAR studies on aromatase inhibition (IC50 range 1.2-11.2 µM)

Molecular Formula C19H17ClO5
Molecular Weight 360.8 g/mol
Cat. No. B14082936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorounguinol
Molecular FormulaC19H17ClO5
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=C(C2=C1OC3=C(C(=C(C(=C3)O)Cl)C)C(=O)O2)C)O
InChIInChI=1S/C19H17ClO5/c1-5-8(2)11-6-12(21)9(3)17-18(11)24-14-7-13(22)16(20)10(4)15(14)19(23)25-17/h5-7,21-22H,1-4H3/b8-5-
InChIKeyKZPINWADEGOBQG-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorounguinol Procurement Guide


2-Chlorounguinol (CAS 117032-57-2, C19H17ClO5, exact mass 360.076453) is a chlorinated fungal depsidone first isolated from Emericella unguis (anamorph: Aspergillus unguis) [1]. Structurally, it belongs to the depside and depsidone class of polycyclic compounds and serves as the chloro-substituted congener within a family that includes the non-halogenated unguinol and the trichlorinated nidulin [2]. Its unique monochloro substitution pattern distinguishes it from both its non-halogenated and polyhalogenated analogs, directly influencing its bioactivity profile and target engagement properties relevant to antimicrobial and enzyme inhibition research programs [3].

1 Monochloro depsidone scaffold, isolated from Emericella unguis
2 Structurally differentiated from non-halogenated and trichlorinated analogs
3 Supports antimicrobial screening and enzyme inhibition research programs

2-Chlorounguinol Substitution Risk


Despite sharing the depsidone scaffold with unguinol and nidulin, 2-chlorounguinol demonstrates a distinct and non-interchangeable bioactivity signature. In direct head-to-head evaluation, all three compounds exhibited identical MIC and MBC values against MRSA; however, 2-chlorounguinol alone showed superior target engagement with penicillin-binding protein 2a (PBP2a), achieving the highest binding-free energy (BFE) [1]. This divergence in molecular interaction profiles means that substituting unguinol or nidulin for 2-chlorounguinol would alter the binding thermodynamics at the target site, which is critical for structure-based lead optimization [2]. Furthermore, its halogenation pattern places it in a distinct class for aromatase inhibition, where its activity overlaps with both less and more potent depsidones, making generic replacement a risk to assay reproducibility .

Target binding thermodynamics may shift Despite equivalent MIC/MBC, 2-chlorounguinol shows distinct PBP2a binding energy compared to unguinol or nidulin, altering structure-based lead optimization.
Halogen pattern alters aromatase inhibition profile Monochloro substitution places activity in an intermediate range; substituting brominated or non-halogenated analogs changes SAR interpretation.
Computational models may not transfer Docking results rely on experimentally validated X-ray structure; using spectroscopic-only structures can introduce conformational uncertainty.

2-Chlorounguinol Differentiation Evidence


Differential PBP2a Binding Affinity

In direct head-to-head comparison, 2-chlorounguinol, unguinol, and nidulin exhibit identical in vitro antibacterial potency against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC and MBC values of 2 µg/mL and 16 µg/mL, respectively [1]. However, molecular docking reveals a critical differentiation: 2-chlorounguinol demonstrates the highest binding-free energy (BFE) against penicillin-binding protein 2a (PBP2a) at -6.7 kcal/mol, surpassing a known quinazolinone inhibitor (BFE < -6.6 kcal/mol) and the other depsidones in the study [2]. This indicates that while whole-cell potency is equivalent, the target engagement mode of 2-chlorounguinol is unique.

PBP2a Binding Affinity
Head-to-head
MIC 2 µg/mL (equivalent)
BFE -6.7 kcal/mol vs. ref. inhibitor < -6.6 kcal/mol
Target-engagement mode distinct from whole-cell potency
MRSA isolate; in silico docking PDB:4CJN
Anti-MRSA Depsidone Target Engagement

Halogen Effects on Lipophilicity

Calculation of key physicochemical properties reveals clear differentiation driven by chlorination. 2-Chlorounguinol possesses a predicted logP of 5.12, situated between the lower lipophilicity of unguinol and the higher lipophilicity of trichlorinated nidulin [1]. It has a Topological Polar Surface Area (TPSA) of 80.13 Ų [2]. All three compounds pass Lipinski's Rule of Five, but their distinct logP values predict different membrane permeability and absorption profiles [3]. This places 2-chlorounguinol at an intermediate physicochemical optimum for balancing cellular penetration with aqueous solubility.

Halogen Effects on Lipophilicity
Context-dependent
Predicted logP 5.12, TPSA 80.13 Ų
Intermediate between unguinol and nidulin
Supports ADME screening selection for balanced permeability
In silico SwissADME predictions
LogP Drug-likeness Halogenation

Aromatase Inhibition Potency

In a panel of fungal depsidones, 2-chlorounguinol (compound 8) exhibits aromatase inhibitory activity with an IC50 within the range of 1.2–11.2 µM . While the most potent compound in this class, aspergillusidone C (IC50 = 0.74 µM), is superior, 2-chlorounguinol's potency is comparable to other active congeners including nidulin and nornidulin . Its corresponding brominated analog, aspergillusidone E, exhibits an aromatase IC50 of 1 µM, demonstrating that halogen identity fine-tunes activity within a narrow range . This positions 2-chlorounguinol as a critical tool compound for dissecting the role of halogen electronegativity in depsidone-aromatase pharmacophore modeling.

Aromatase Inhibition Potency
Data to verify
IC50 range 1.2–11.2 µM
Less potent than aspergillusidone C (0.74 µM)
Chlorinated reference point for halogen SAR modeling
Class-level inference; source data requires review
Aromatase Inhibition Cancer Structure-Activity Relationship

X-ray Crystallography Confirmation

The structure of 2-chlorounguinol was unambiguously determined by X-ray crystallography, providing definitive atomic coordinates [1]. In contrast, many related depsidones from the same studies were identified primarily by spectroscopic comparison, which may not resolve the same level of stereochemical detail. This crystallographic dataset directly enabled the high-confidence molecular docking studies that revealed its superior PBP2a binding, as the docking utilized the experimentally confirmed 3D conformation rather than a computationally generated one [2].

X-ray Crystallography Confirmation
Supporting evidence
Single-crystal X-ray structure
vs. spectroscopic assignment for related depsidones
Experimentally validated 3D conformation for reproducible docking
Crystallization from benzene; MULTAN 84
X-ray Crystallography Absolute Configuration Docking

2-Chlorounguinol Procurement Scenarios


Anti-MRSA Target Engagement Assays

Given its equipotent anti-MRSA activity (MIC 2 µg/mL) and superior binding free energy to PBP2a (-6.7 kcal/mol), 2-chlorounguinol is the preferred starting point for medicinal chemistry campaigns focused on β-lactam-resistant S. aureus. It should be used as the reference standard in PBP2a binding displacement assays, SPR biosensor experiments, and co-crystallization trials, where nidulin or unguinol would not provide the same affinity profile [1].

Halogen SAR Studies for Depsidones

2-Chlorounguinol is the essential chlorinated member in a halogen series that includes the non-halogenated unguinol, the brominated aspergillusidone E (aromatase IC50 = 1.0 µM), and the trichlorinated nidulin. Procurement of this compound enables the systematic evaluation of halogen electronegativity and steric effects on aromatase inhibition and antimicrobial activity, supporting quantitative SAR model construction .

Computational Chemistry & MD Simulations

The X-ray crystal structure of 2-chlorounguinol provides a rare, experimentally validated 3D dataset within the depsidone family. This makes it the structurally most reliable input for molecular docking, molecular dynamics (MD) simulations (e.g., 65 ns MDS protocols), and pharmacophore model generation targeting PBP2a or aromatase, avoiding the conformational uncertainties inherent in spectroscopic-only structure assignments [2] [3].

ADME & Permeability Screening

With a predicted logP of 5.12 and a TPSA of 80.13 Ų, 2-chlorounguinol occupies a physicochemical middle ground ideal for permeability screening assays (e.g., PAMPA, Caco-2). It can serve as a chlorinated probe in comparative ADME panels alongside unguinol and nidulin to experimentally determine the impact of progressive halogenation on cell penetration and oral bioavailability potential [4].

Application
Selection Property
Validation Focus
PBP2a target-engagement studies
Chlorinated scaffold binding context
PBP2a binding thermodynamics review
Halogen electronegativity SAR studies
Monochloro reference point
Aromatase/antimicrobial activity comparison
Computational docking & MD simulations
X-ray validated 3D coordinates
Conformational uncertainty reduction
ADME permeability screening
Intermediate predicted logP
Cellular penetration/solubility balance review
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